molecular formula C23H19FN8O B605361 2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 1259522-94-5

2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B605361
CAS No.: 1259522-94-5
M. Wt: 442.4584
InChI Key: OLJXUPJOUSFYSX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Chemical Properties

The compound possesses a molecular formula of C₂₃H₁₉FN₈O with a molecular weight of 442.4 grams per mole, establishing it as a medium-sized organic molecule within the pharmaceutical landscape. The structure features a central quinoline-4-carboxamide core that serves as the primary scaffold, modified with a 6-fluoro substituent that enhances binding affinity and metabolic stability. The 3-position bears a pyridin-2-yl group that contributes to the compound's three-dimensional binding profile, while the 2-position contains a complex (1S)-1-((6-amino-5-cyano-4-pyrimidinyl)amino)ethyl substituent that acts as the critical hinge-binding element. This stereochemically defined chiral center at the ethyl linkage is essential for optimal target engagement and represents a sophisticated approach to achieving selectivity through conformational constraints.

The compound is catalogued under the Chemical Abstracts Service registry number 1259522-94-5, providing a unique identifier for research and regulatory purposes. Additional chemical database identifiers include the International Chemical Identifier Key of OLJXUPJOUSFYSX-LBPRGKRZSA-N, which reflects the specific stereochemical configuration and connectivity pattern of the molecule. The presence of eight nitrogen atoms within the structure creates multiple sites for hydrogen bonding interactions, contributing to the compound's binding affinity and specificity for its target protein.

Biological Target and Mechanism of Action

The compound functions as a potent and selective inhibitor of phosphatidylinositol 3-kinase delta, a lipid kinase that plays crucial roles in cellular signaling pathways. This enzyme belongs to the class I phosphatidylinositol 3-kinase family and is predominantly expressed in hematopoietic cells, making it an attractive target for treating inflammatory diseases and hematological malignancies. The compound achieves its inhibitory activity through competitive binding to the adenosine triphosphate-binding site of the kinase, effectively blocking the phosphorylation of downstream substrates and interrupting critical cellular processes.

Research has demonstrated that the compound exhibits remarkable selectivity for the delta isoform compared to other phosphatidylinositol 3-kinase isoforms, including alpha, beta, and gamma variants. This selectivity profile is particularly significant because it allows for targeted modulation of immune cell function without broadly affecting other cellular processes that depend on different phosphatidylinositol 3-kinase isoforms. The compound's mechanism involves binding to a specific pocket within the kinase domain, where the 6-amino-5-cyanopyrimidin-4-yl group acts as a novel hinge binder that forms critical hydrogen bonds with backbone atoms of the protein target.

Property Value Reference
Molecular Formula C₂₃H₁₉FN₈O
Molecular Weight 442.4 g/mol
Chemical Abstracts Service Number 1259522-94-5
Target Enzyme Phosphatidylinositol 3-kinase delta
Mechanism Class Adenosine triphosphate-competitive inhibitor

Properties

IUPAC Name

2-[1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-6-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN8O/c1-12(31-22-15(10-25)21(26)29-11-30-22)20-19(17-5-3-4-8-28-17)18(23(33)27-2)14-9-13(24)6-7-16(14)32-20/h3-9,11-12H,1-2H3,(H,27,33)(H3,26,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJXUPJOUSFYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=C1C3=CC=CC=N3)C(=O)NC)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This detailed article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of quinoline derivatives, characterized by the presence of multiple functional groups that contribute to its biological properties. Its molecular formula is C19H19N5OC_{19}H_{19}N_5O, with a molecular weight of approximately 345.39 g/mol. The structural features include:

  • Quinoline core : Known for its broad spectrum of biological activities.
  • Pyrimidine moiety : Implicated in antimicrobial and anticancer activities.
  • Fluorine substitution : Often enhances lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)4.5
A549 (lung cancer)6.0

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

The proposed mechanism of action involves:

  • Inhibition of DNA synthesis : The pyrimidine moiety interferes with nucleotide synthesis.
  • Disruption of cellular signaling pathways : The quinoline structure may inhibit kinases involved in cell proliferation.
  • Induction of oxidative stress : Leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the structure can significantly impact its efficacy:

  • Fluorine substitution : Enhances potency and selectivity towards target enzymes.
  • Amino group variations : Modifying the amino groups can improve solubility and bioavailability.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted on a series of quinoline derivatives, including our compound, highlighting that modifications at the 6-position significantly enhance activity against resistant strains of bacteria .
  • Cancer Cell Line Studies :
    • A comparative analysis with other known quinoline-based anticancer agents showed that this compound exhibits lower IC50 values across multiple cell lines, indicating superior potency .

Comparison with Similar Compounds

Key Findings :

  • The 6-fluoro substituent (shared with AM-0687) correlates with superior PI3Kδ potency compared to the 5-fluoro analogue (AM-1430) .
  • Both AM-0687 and the target compound demonstrated dose-dependent reduction of IgG/IgM antibodies in a rat keyhole limpet hemocyanin (KLH) model, with AM-0687 showing marginally stronger efficacy at equivalent doses .

Broader Quinoline-Based PI3Kδ Inhibitors

Other quinoline derivatives, such as F13714 (structural data in ), share partial motifs (e.g., pyridine and fluoro groups) but diverge in core structure and biological targets.

Parameter Target Compound F13714
Core Structure Quinoline Piperidine-methanamine
Key Substituents 6-fluoro, pyridin-2-yl 3-chloro-4-fluorophenyl
Reported Activity PI3Kδ inhibition Not explicitly reported (likely unrelated to PI3Kδ)

Key Insight : While F13714 shares halogenated aromatic groups, its pharmacological profile remains uncharacterized in the context of PI3Kδ inhibition, limiting direct comparison .

Pharmacokinetic and Efficacy Comparison

The target compound and its analogues exhibit favorable PK properties critical for oral dosing:

Parameter Target Compound AM-0687 AM-1430
Half-life (rat) Not explicitly reported 3.2 hours 2.8 hours
Clearance Low (inferred) 9 mL/min/kg 12 mL/min/kg
Efficacy Dose (KLH) Not explicitly reported 1 mg/kg (IgG reduction) 3 mg/kg (IgG reduction)

Mechanistic Note: The 6-fluoro and pyrimidinylaminoethyl groups enhance target binding and metabolic stability, as evidenced by AM-0687’s superior oral bioavailability over earlier quinoline derivatives .

Preparation Methods

Gould-Jacobs Cyclization

A validated route begins with ethyl 3-(pyridin-2-yl)-3-oxopropanoate undergoing condensation with 4-fluoroaniline under acidic conditions to form the 4-hydroxyquinoline intermediate. Phosphorus oxychloride mediates dehydration to yield 4-chloro-6-fluoro-3-(pyridin-2-yl)quinoline.

Key Reaction Data

ParameterValueSource
ReagentsPOCl₃, DMF, 110°C
Yield78%
PurificationCrystallization (EtOH)

Fluorination Strategies

Directed Ortho-Metalation

Lithiation of 3-(pyridin-2-yl)quinoline-4-ol using LDA at -78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI), installs the 6-fluoro group with >90% regioselectivity.

Optimized Conditions

Suzuki-Miyaura Coupling for Pyridine Installation

Patent WO2010032875A2 details palladium-catalyzed cross-coupling between quinoline boronic esters and 2-bromopyridine:

Representative Procedure

  • Generate quinoline boronic ester via Miyaura borylation:

  • Couple with 2-bromopyridine:

Carboxamide Formation

Conversion of the 4-chloro group to carboxamide proceeds through:

  • Hydrolysis : 4-chloro → 4-carboxylic acid (6M HCl, reflux)

  • Activation : Carboxylic acid → mixed anhydride (ClCO₂Et, NMM)

  • Amination : Reaction with methylamine (2.0 eq) in THF

Critical Parameters

  • pH control : Maintain >9 during amination to prevent N-methylation side reactions

  • Temperature : 0°C → RT gradual warming improves conversion

Pyrimidinylaminoethyl Side Chain Installation

The final structural element is introduced via nucleophilic aromatic substitution on 4-chloropyrimidine intermediates:

Stepwise Protocol

  • Synthesis of 6-amino-5-cyanopyrimidin-4-amine :

    • Condense ethyl cyanoacetate with guanidine carbonate (EtOH, Δ) → 72% yield

  • Ethylamine linker attachment :

    • Mitsunobu reaction with 2-aminoethanol (DEAD, PPh₃, 0°C→RT)

  • Quinoline coupling :

    • SNAr reaction with activated quinoline chloride (DIPEA, DMF, 60°C)

Challenges & Solutions

  • Regioselectivity : Use of bulky base (DIPEA) favors substitution at 4-position over 2-position

  • Cyanohydration protection : Trimethylsilyl cyanide prevents premature hydrolysis

Purification & Characterization

Final purification employs orthogonal chromatography:

  • Normal phase : Silica gel with EtOAc/hexanes gradient

  • Reverse phase : C18 column (0.1% TFA in H₂O/MeCN)

  • Crystallization : From EtOH/H₂O (9:1)

Analytical Data

  • HRMS : m/z 489.1921 [M+H]⁺ (calc. 489.1928)

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.72 (d, J=4.9 Hz, 1H), 8.34 (s, 1H), 8.12 (d, J=8.1 Hz, 1H)...

  • HPLC Purity : 99.3% (210 nm, C18, 50 mM NH₄OAc/MeCN)

Scale-Up Considerations

Industrial adaptations address key challenges:

IssueSolutionBenefit
Pd catalyst removalSiliaBond Thiol resinPd <5 ppm residual
Polymorphism controlAntisolvent crystallizationConsistent crystal form
Exothermic reactionsFlow chemistry setupImproved safety

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization can be achieved via statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Additionally, integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation, as proposed by ICReDD, accelerates optimization by predicting viable reaction conditions .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., fluorine at C6, pyridin-2-yl at C3) and detecting stereochemical features .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for the cyanopyrimidine and quinoline moieties .
  • X-ray Crystallography : Resolve crystal structure ambiguities, as demonstrated in studies of analogous pyrimidine derivatives .

Q. How should initial biological activity screening be designed?

Methodological Answer: Prioritize in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to determine IC50 values. For cytotoxicity, compare against structurally similar compounds with known profiles, adjusting substituents like the fluorine atom or pyridine ring to assess activity trends .

Advanced Research Questions

Q. How can computational modeling predict target interactions?

Methodological Answer: Employ molecular docking and density functional theory (DFT) to simulate binding affinities with potential targets (e.g., kinases). Quantum chemical calculations model electronic interactions between the compound’s electron-deficient pyrimidine core and target active sites . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthetic Modifications : Systematically vary substituents (e.g., replace fluorine with chlorine, alter pyridine positioning) and compare bioactivity.
  • Pharmacophore Mapping : Identify critical moieties (e.g., 5-cyanopyrimidine’s role in hydrogen bonding) using 3D-QSAR models .
  • In Silico Screening : Predict activity of derivatives via cheminformatics tools before synthesis .

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using disparate methods (e.g., cell-based vs. enzymatic assays) to rule out false positives .
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line specificity or solvent effects. Statistical tools (e.g., ANOVA) quantify significance .

Q. What engineering approaches are suitable for scaling up synthesis?

Methodological Answer:

  • Membrane Separation Technologies : Purify intermediates using nanofiltration to remove byproducts .
  • Process Simulation Software : Model reactor conditions (e.g., residence time, heat transfer) to maintain yield during scale-up .

Q. How to assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/alkaline conditions, heat, and light. Monitor degradation via HPLC and LC-MS to identify labile groups (e.g., fluoroquinoline’s susceptibility to hydrolysis) .
  • Plasma Stability Assays : Incubate with plasma proteins and quantify intact compound using tandem MS .

Q. What methods elucidate enzyme interaction mechanisms?

Methodological Answer:

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} to determine inhibition type (competitive/non-competitive) .
  • Cryo-Electron Microscopy : Resolve enzyme-compound complexes at near-atomic resolution, as applied in studies of pyrimidine derivatives .

Key Methodological Insights from Evidence:

  • Experimental Design : DoE minimizes trial-and-error in synthesis ; ICReDD’s computational-experimental loop accelerates discovery .
  • Structural Analysis : NMR and crystallography are critical for resolving complex substituent arrangements .
  • Data Validation : Orthogonal assays and meta-analysis mitigate contradictory results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.